molecular formula C15H19NO4S2 B4305855 N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]carbonyl}methionine

N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]carbonyl}methionine

Cat. No. B4305855
M. Wt: 341.4 g/mol
InChI Key: PEOGJKKYAGYNED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]carbonyl}methionine (also known as Mertansine or DM1) is a synthetic derivative of maytansine, a cytotoxic compound found in the plant Maytenus ovatus. Mertansine is a potent microtubule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

Mertansine exerts its antitumor activity by binding to the microtubules in cancer cells, which disrupts the normal function of the microtubule network and leads to cell cycle arrest and apoptosis. Mertansine also inhibits the transport of cancer cells, which prevents the spread of cancer to other parts of the body.
Biochemical and Physiological Effects:
Mertansine has been shown to have a number of biochemical and physiological effects on cancer cells, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of various signaling pathways involved in cancer progression and metastasis.

Advantages and Limitations for Lab Experiments

Mertansine has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells, as well as its ability to induce cell cycle arrest and apoptosis. However, mertansine also has several limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of mertansine, including the identification of new formulations and delivery methods to improve its solubility and bioavailability, the exploration of its potential use in combination with other cancer therapies, and the development of new analogs and derivatives with improved pharmacological properties. Additionally, further studies are needed to better understand the mechanism of action of mertansine and to identify biomarkers that can predict response to treatment.

Scientific Research Applications

Mertansine has been extensively studied in preclinical models of various types of cancer, including breast, lung, ovarian, and prostate cancer. These studies have demonstrated that mertansine has potent antitumor activity, both in vitro and in vivo, and can induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

2-[[5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carbonyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S2/c1-15(2,20)8-6-10-4-5-12(22-10)13(17)16-11(14(18)19)7-9-21-3/h4-5,11,20H,7,9H2,1-3H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOGJKKYAGYNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(S1)C(=O)NC(CCSC)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}methionine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]carbonyl}methionine
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N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]carbonyl}methionine
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N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]carbonyl}methionine
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N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]carbonyl}methionine
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N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]carbonyl}methionine
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N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]carbonyl}methionine

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